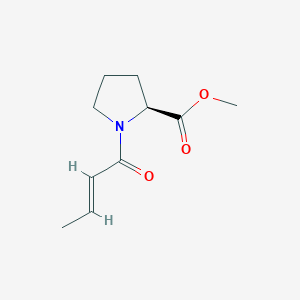
3-Amino-2-(methylamino)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2-(methylamino)benzonitrile is an organic compound with the molecular formula C8H9N3 It is a derivative of benzonitrile, featuring both amino and methylamino substituents on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(methylamino)benzonitrile typically involves the reaction of 2-chlorobenzonitrile with methylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the chlorine atom with the methylamino group. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-2-(methylamino)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino and methylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives with the nitrile group reduced to an amine.
Substitution: Various substituted benzonitrile derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-Amino-2-(methylamino)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Amino-2-(methylamino)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methylamino groups can form hydrogen bonds and other interactions with these targets, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Methylamino)benzonitrile: Similar structure but lacks the additional amino group.
3-Aminobenzonitrile: Similar structure but lacks the methylamino group.
3-(Methylamino)benzonitrile: Similar structure but the amino and methylamino groups are positioned differently.
Uniqueness
3-Amino-2-(methylamino)benzonitrile is unique due to the presence of both amino and methylamino groups on the benzene ring, which imparts distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C8H9N3 |
|---|---|
Molekulargewicht |
147.18 g/mol |
IUPAC-Name |
3-amino-2-(methylamino)benzonitrile |
InChI |
InChI=1S/C8H9N3/c1-11-8-6(5-9)3-2-4-7(8)10/h2-4,11H,10H2,1H3 |
InChI-Schlüssel |
BRDMPKPWAVVSHF-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C=CC=C1N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(2'-Fluoro[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B12846946.png)
![tert-Butyl (1R,4S,5R,6R)-4-acetamido-5-acetoxy-6,8-dihydroxy-7-phenyl-2-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B12846950.png)


